Mirabegron (m5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mirabegron is a beta-3 adrenergic receptor agonist primarily used to treat overactive bladder. It works by relaxing the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing the symptoms of urgency, frequency, and incontinence . Mirabegron was first approved for medical use in the United States and the European Union in 2012 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mirabegron involves multiple steps, starting from ®-styrene epoxide. The process includes epoxide ring opening with 2-(4-nitrophenyl)ethanamine hydrochloride, followed by reductive amination and amidation . Another method involves using p-nitrophenethylamine hydrochloride, ®-mandelic acid, and 2-aminothiazole-4-acetic acid as starting materials, undergoing amide condensation, carbonyl reduction, nitro reduction, and another amide condensation .
Industrial Production Methods: Industrial production of Mirabegron often involves the use of solvents like tetrahydrofuran and toluene, with reaction conditions carefully controlled to optimize yield and purity. For instance, one method involves reacting 4-nitrophenylethylamine with a compound in the presence of a base and catalyst, followed by reduction and further reactions to obtain the final product .
化学反応の分析
Types of Reactions: Mirabegron undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, toluene, dioxane.
Major Products: The major products formed from these reactions include various intermediates that eventually lead to the final product, Mirabegron .
科学的研究の応用
Mirabegron has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-
生物活性
Mirabegron (m5) is a selective β3-adrenoceptor agonist primarily used in the treatment of overactive bladder (OAB). Its biological activity involves various mechanisms of action, pharmacokinetics, and clinical efficacy, which are essential for understanding its therapeutic potential and safety profile.
Mirabegron selectively targets β3-adrenoceptors, which are predominantly found in the bladder's detrusor muscle. Activation of these receptors leads to muscle relaxation, thereby increasing bladder capacity and reducing the frequency of micturition. In vitro studies have shown that mirabegron has a significantly lower effective concentration (EC50) for β3 receptors compared to β1 and β2 receptors, highlighting its selectivity:
- EC50 for β3 receptors : 21 nM
- EC50 for β2 receptors : Approximately 1000 times higher than β3
- Intrinsic Activity (IA) : Mirabegron demonstrates an IA of 0.8 at β3 receptors, indicating it acts as a partial agonist compared to isoprenaline .
Pharmacokinetics
Mirabegron has a complex pharmacokinetic profile:
- Bioavailability : Approximately 29% at a 25 mg dose and 35% at a 50 mg dose, with higher bioavailability in females.
- Half-life : About 50 hours.
- Volume of distribution : Approximately 1670 L, indicating extensive tissue distribution.
- Metabolism : Primarily metabolized by CYP2D6 with minimal effects on other drugs .
Clinical Efficacy
Several clinical trials have evaluated the efficacy of mirabegron in managing OAB symptoms:
-
Phase III Randomized Trials :
- A study involving over 1,300 patients showed that mirabegron significantly reduced the mean number of micturitions and incontinence episodes compared to placebo. The results were consistent across various dosages (50 mg and 100 mg) with statistical significance (p < 0.05) .
- In another trial, mirabegron demonstrated improvements in patient-reported outcomes, including quality of life measures related to OAB symptoms .
- Efficacy Summary Table :
Study | Treatment Group | Mean Reduction in Micturitions/24h | Mean Reduction in Incontinence Episodes/24h | p-value |
---|---|---|---|---|
BLOSSOM Trial | Mirabegron 50 mg | -2.19 | -1.63 | <0.01 |
DRAGON Trial | Mirabegron 100 mg | -2.21 | -1.75 | <0.01 |
ARIES Trial | Mirabegron 50 mg | -1.66 | -1.47 | <0.05 |
Safety Profile
Mirabegron is generally well-tolerated with a low incidence of side effects compared to traditional antimuscarinic therapies:
- Commonly reported adverse events include hypertension, urinary tract infections, and headaches.
- Dry mouth incidence was significantly lower in mirabegron-treated patients compared to those receiving antimuscarinics .
Case Study: Efficacy in Elderly Patients
A multicenter trial focused on elderly patients (>65 years) indicated that mirabegron provided significant symptom relief with fewer adverse effects compared to tolterodine ER. Improvements were noted in both micturition frequency and quality of life metrics .
Case Study: Asian Population
In a randomized study involving Asian patients, mirabegron showed comparable efficacy to tolterodine ER, reinforcing its effectiveness across diverse populations .
特性
IUPAC Name |
N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14(21)20-17-9-7-15(8-10-17)11-12-19-13-18(22)16-5-3-2-4-6-16/h2-10,18-19,22H,11-13H2,1H3,(H,20,21)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOINTNYDAYENZ-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)CCNC[C@@H](C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365244-63-8 |
Source
|
Record name | YM-538852 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YM-538852 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI8N2779MA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。